molecular formula C10H19ClO4S B13629507 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride

5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride

Cat. No.: B13629507
M. Wt: 270.77 g/mol
InChI Key: FTEAZKSLHMMAEZ-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a methoxy group, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

    Oxidation and Reduction: The tetrahydrofuran ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonate Esters and Amides: Formed through nucleophilic substitution.

    Oxidized or Reduced Tetrahydrofuran Derivatives: Depending on the specific oxidizing or reducing agent used.

    Sulfonic Acid: Resulting from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of functionalized polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity can be exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride makes it particularly reactive and versatile for various chemical applications. This functional group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

5-(oxolan-2-ylmethoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c11-16(12,13)8-3-1-2-6-14-9-10-5-4-7-15-10/h10H,1-9H2

InChI Key

FTEAZKSLHMMAEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCCCCCS(=O)(=O)Cl

Origin of Product

United States

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